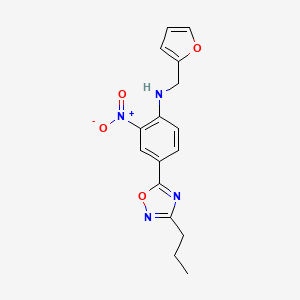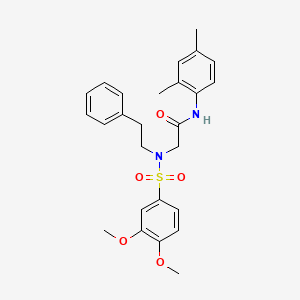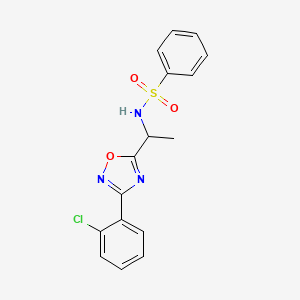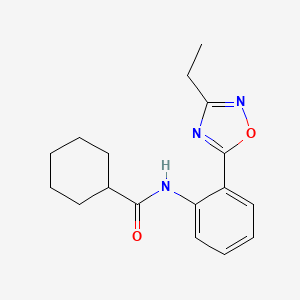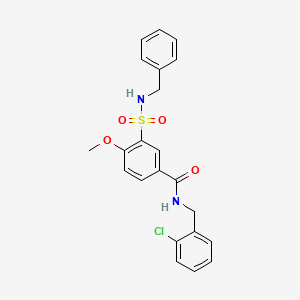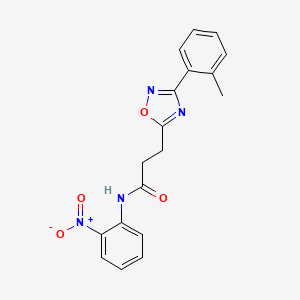
N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NTO, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTO is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities.
作用机制
The exact mechanism of action of N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to work by disrupting the function of certain enzymes and proteins in biological systems. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could explain its potential use as an anti-inflammatory drug, as acetylcholine has been implicated in the regulation of inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (cell death) in cancer cells, which could make it a potential anticancer drug. This compound has also been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its fluorescent properties. The compound can be used to label and track specific molecules or cells in biological systems, which makes it a valuable tool for studying biological processes. In addition, this compound has been shown to have a range of biological activities, which makes it a promising candidate for the development of new drugs.
However, there are also some limitations to using this compound in lab experiments. For example, the compound can be toxic at high concentrations, which could limit its use in certain applications. In addition, the exact mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could be the development of new drugs based on the compound's antimicrobial and anti-inflammatory properties. Another area of research could be the development of new imaging techniques based on the compound's fluorescent properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with o-tolyl hydrazine to form 2-(o-tolyl)hydrazono)-2-nitrobenzene. This compound can then be reacted with ethyl acetoacetate and acetic anhydride to form this compound.
科学研究应用
N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of fluorescence imaging. This compound is a fluorescent compound, which means that it can be used to label and track specific molecules or cells in biological systems. This makes it a valuable tool for studying biological processes such as cell signaling, protein interactions, and gene expression.
This compound has also been studied for its potential applications in the development of new drugs. The compound has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. In addition, this compound has been shown to have anti-inflammatory activity, which could make it a useful drug for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-6-2-3-7-13(12)18-20-17(26-21-18)11-10-16(23)19-14-8-4-5-9-15(14)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCIEVNFPKYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
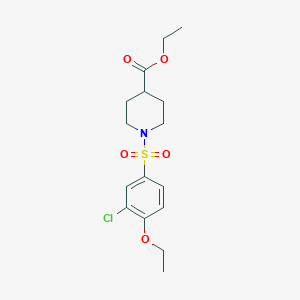
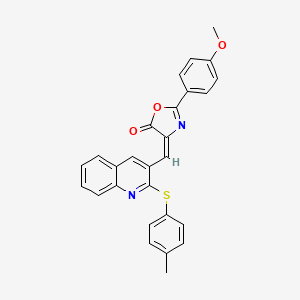
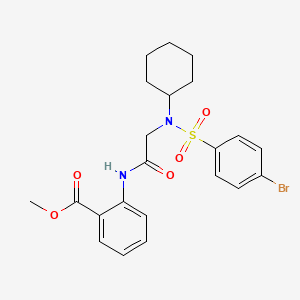


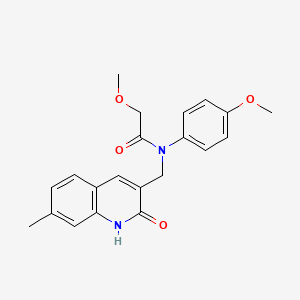
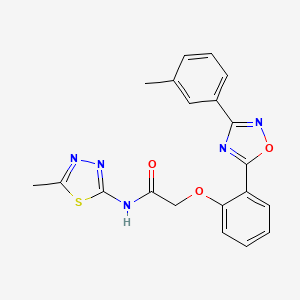
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)
